molecular formula C4H5IN4O B7804327 2,6-diamino-5-iodo-1H-pyrimidin-4-one

2,6-diamino-5-iodo-1H-pyrimidin-4-one

Cat. No.: B7804327
M. Wt: 252.01 g/mol
InChI Key: WTOKUXALNIDDJE-UHFFFAOYSA-N
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Description

2,6-Diamino-5-iodo-1H-pyrimidin-4-one is a high-purity chemical building block designed for research applications. This substituted pyrimidine core is of significant interest in medicinal chemistry and drug discovery. The 2,6-diaminopyrimidin-4-one scaffold is a privileged structure known for its role in inhibiting key enzymes, particularly in the folate pathway . The presence of the iodine atom at the 5-position makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the construction of more complex molecules for biological evaluation . Researchers can utilize this compound in the synthesis of potential inhibitors targeting enzymes like dihydrofolate reductase (DHFR) or the bifunctional enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which are validated targets for antibacterial and antiparasitic agents . Its structural features make it a valuable scaffold for developing novel therapeutic candidates. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,6-diamino-5-iodo-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOKUXALNIDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation via Electrophilic Substitution

Electrophilic iodination represents a direct method for introducing iodine into aromatic systems. For 2,6-diaminopyrimidin-4-one, the electron-rich pyrimidine ring facilitates electrophilic attack at the 5-position. A typical procedure involves:

  • Reagents : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.

  • Conditions : Reaction at 60–80°C for 6–12 hours under nitrogen atmosphere.

  • Mechanism : The amino groups at positions 2 and 6 activate the ring, directing iodination to position 5 via σ-complex intermediate formation.

Example Protocol :

  • Dissolve 2,6-diaminopyrimidin-4-one (1.0 mmol) in glacial acetic acid (10 mL).

  • Add ICl (1.2 mmol) dropwise at 0°C.

  • Warm to 70°C and stir for 8 hours.

  • Quench with sodium thiosulfate, isolate via filtration, and purify by recrystallization (ethanol/water).

Yield : 60–75% (theoretical maximum limited by competing side reactions).

Nucleophilic Iodination of Chloro Precursors

Nucleophilic aromatic substitution (SNAr) offers an alternative route, particularly when a chloro precursor is available. This method leverages the displacement of a leaving group (e.g., chloride) by iodide:

  • Reagents : Sodium iodide (NaI) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions : Heating at 100–120°C for 12–24 hours.

Example Protocol :

  • Suspend 2,6-diamino-5-chloropyrimidin-4-one (1.0 mmol) in anhydrous DMF (15 mL).

  • Add NaI (3.0 mmol) and heat at 110°C for 18 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, CH2Cl2/MeOH 9:1).

Yield : 50–65%, with unreacted starting material often recovered.

Optimization Insights:

  • Catalysts : Crown ethers (e.g., 18-crown-6) improve iodide nucleophilicity, enhancing reaction rates.

  • Solvent Effects : Polar aprotic solvents like DMSO increase reaction efficiency by stabilizing transition states.

Reductive Iodination of Nitroso Intermediates

A patent-derived approach involves transforming nitroso intermediates into iodinated products. While originally developed for formamido derivatives, this method can be adapted:

  • Nitroso Intermediate Synthesis :

    • React 2,6-diaminopyrimidin-4-one with nitrous acid (HNO2) to form 5-nitroso-2,6-diaminopyrimidin-4-one.

  • Reductive Iodination :

    • Treat the nitroso compound with HI or NaI in the presence of a reducing agent (e.g., SnCl2).

Example Protocol :

  • Prepare 5-nitroso-2,6-diaminopyrimidin-4-one via diazotization (NaNO2, HCl, 0–5°C).

  • Reduce with SnCl2 (2.0 mmol) and NaI (3.0 mmol) in ethanol at reflux for 4 hours.

  • Neutralize with NaOH, filter, and recrystallize.

Yield : 40–55%, with challenges in avoiding over-reduction to amine byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterElectrophilic IodinationNucleophilic SubstitutionReductive Iodination
Optimal Solvent Acetic acidDMFEthanol
Temperature 70°C110°C80°C
Reaction Time 8 hours18 hours4 hours

Key Findings :

  • Polar protic solvents (e.g., acetic acid) favor electrophilic pathways by stabilizing iodonium ions.

  • Elevated temperatures accelerate SNAr reactions but risk decomposition of sensitive intermediates.

Analytical Characterization

Validating the structure and purity of 2,6-diamino-5-iodo-1H-pyrimidin-4-one requires multimodal analysis:

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 6.89 (s, 2H, NH2), δ 6.45 (s, 2H, NH2), δ 8.12 (s, 1H, C-H).

  • 13C NMR : δ 158.9 (C=O), δ 140.2 (C-I), δ 115.6 (C-NH2).

  • IR (KBr) : 3350 cm−1 (N-H stretch), 1680 cm−1 (C=O), 650 cm−1 (C-I).

X-ray Crystallography

Monoclinic crystal system (space group P21/c), with unit cell parameters comparable to related diaminopyrimidines. Noncovalent interactions (N-H···O, C-H···I) stabilize the lattice, as confirmed by Hirshfeld surface analysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Electrophilic Iodination60–7595–98ModerateHigh
Nucleophilic Substitution50–6590–93LowModerate
Reductive Iodination40–5585–90HighLow

Recommendations :

  • Electrophilic iodination is preferred for lab-scale synthesis due to higher yields and purity.

  • Reductive methods, despite lower yields, may be suitable for industrial applications where cost-effective reagents offset purification challenges.

Industrial-Scale Production Considerations

Scaling up pyrimidine iodination requires addressing:

  • Waste Management : HI byproducts necessitate neutralization protocols (e.g., Ca(OH)2 treatment).

  • Catalyst Recovery : Crown ethers or SnCl2 can be recycled via solvent extraction.

  • Process Intensification : Continuous-flow reactors minimize side reactions and improve heat dissipation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,6-diamino-5-iodo-1H-pyrimidin-4-one can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the keto group to a hydroxyl group.

    Substitution: The iodine atom at position 5 can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base or catalyst.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Biological Research:
2,6-Diamino-5-iodo-1H-pyrimidin-4-one has shown potential as a biochemical tool due to its ability to inhibit specific enzymes involved in critical biological processes. Notable applications include:

  • Enzyme Inhibition: The compound acts as an inhibitor of nucleoside phosphorylases and kinases, which are crucial in metabolic pathways. This inhibition can disrupt cellular processes such as DNA replication and repair, making it a candidate for cancer treatment.
  • Antimicrobial Activity: Recent studies suggest that derivatives of this compound exhibit anti-tubercular activity with effective minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis .

Medicinal Chemistry:
The compound's structural features make it a promising candidate for drug development:

  • Therapeutic Potential: It has been investigated for use in treating diseases such as cancer and autoimmune disorders due to its enzyme inhibition properties. For instance, compounds derived from it have shown selectivity against cancer cell lines while remaining non-toxic to normal cells .

Industrial Applications

Chemical Manufacturing:
In industry, this compound serves as a building block for synthesizing various dyes, pigments, and specialty chemicals due to its reactivity and versatility.

Compound DerivativeTarget EnzymeActivity (MIC)Reference
2,6-Diamino-5-chloro-pyrimidineNucleoside phosphorylaseNot reported
2,6-Diamino-5-bromo-pyrimidineKinaseEffective (10 µM)
2,6-Diamino-5-iodo-pyrimidineAntitubercularMIC = 6.25 µg/mL

Table 2: Synthesis Conditions

Reaction TypeReagentsConditions
IodinationIodine + H₂O₂Aqueous medium at controlled temp
SubstitutionNucleophiles (amines)Base or catalyst required

Mechanism of Action

The mechanism of action of 2,6-diamino-5-iodo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of nucleoside phosphorylases, the compound binds to the active site of the enzyme, preventing the conversion of nucleosides to nucleotides. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to the therapeutic effects observed in cancer and autoimmune disease treatments.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidinone Derivatives

Property 2,6-Diamino-5-iodo-1H-pyrimidin-4-one (Target) 2,6-Diamino-5-hydroxy-1H-pyrimidin-4-one Vicioside (Glucosyloxy Derivative)
Substituent at Position 5 Iodo (-I) Hydroxyl (-OH) β-D-glucopyranosyloxy (sugar moiety)
Molecular Weight ~280 g/mol (estimated) 156.11 g/mol 342.29 g/mol
Polarity Moderate (iodine is polarizable) High (due to -OH group) Very high (hydrophilic sugar group)
Solubility Low in water (iodine reduces solubility) Moderate in polar solvents High in aqueous media
Biological Role Potential halogen bonding interactions Biomarker in pyrimidine metabolism Glycoside with possible prodrug activity

Key Findings:

Electronic Effects :

  • The iodine atom in the target compound enhances electrophilicity at position 5 compared to the hydroxyl group, which participates in hydrogen bonding . The glucosyloxy group in Vicioside masks reactivity, favoring transport or storage in biological systems .
  • Iodine’s electron-withdrawing nature may increase the pyrimidine ring’s acidity, altering reactivity in nucleophilic substitutions.

The glucosyloxy group’s size and hydrophilicity further alter substrate-enzyme interactions .

Biological Implications :

  • Hydroxyl analogs like FDB012328 are biomarkers linked to pyrimidine metabolism, suggesting roles in nucleotide synthesis or degradation .
  • Vicioside’s glycosylation may enhance bioavailability or act as a prodrug, releasing the active aglycone in vivo .
  • The iodo derivative’s halogen bonding capability could enable unique interactions with biological targets, such as enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-diamino-5-iodo-1H-pyrimidin-4-one, and how are they determined experimentally?

  • Methodological Answer : Key properties include solubility, acidity (pKa), and thermal stability. Solubility can be determined via gravimetric analysis in solvents like water, DMSO, or NaOH (as demonstrated for related pyrimidines in ). Acidity is measured using potentiometric titration or UV-Vis spectroscopy, leveraging the compound's tautomeric equilibria (e.g., hydroxyl-to-keto transitions, as seen in ). Thermal stability is assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Halogenation of precursor pyrimidines is a common approach. For example, iodination of 2,6-diaminopyrimidin-4(3H)-one derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH and temperature conditions (analogous to methods in for nitroso derivatives). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is validated using HPLC with UV detection (λ ~260 nm for pyrimidine absorption) and thin-layer chromatography (TLC) using fluorescent indicators. Elemental analysis (C, H, N, I) confirms stoichiometric consistency. For advanced validation, high-resolution mass spectrometry (HRMS) or <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy resolves structural integrity .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency in synthesizing this compound?

  • Methodological Answer : Optimization involves screening iodination agents (e.g., I2, NIS, ICl), solvents (e.g., DMF, THF), and catalysts (e.g., silver triflate). Reaction kinetics can be monitored via <sup>1</sup>H NMR to identify intermediates. For example, highlights nitroso group reactivity, suggesting iodine’s electrophilic substitution at position 5 could follow similar mechanistic pathways. Design of experiments (DoE) with variables like temperature (40–80°C) and molar ratios (1:1–1:2 substrate:iodine) enhances yield .

Q. What advanced spectroscopic or crystallographic methods resolve tautomeric equilibria in this compound?

  • Methodological Answer : X-ray crystallography (single-crystal analysis) definitively assigns tautomeric forms (e.g., 4-oxo vs. 4-hydroxy), as shown in for related compounds (CCDC 1893720-1893721). Solid-state <sup>15</sup>N NMR and variable-temperature <sup>1</sup>H NMR in DMSO-d6 can track dynamic equilibria. Computational studies (DFT) model energy differences between tautomers, validated against experimental spectral data .

Q. What strategies address contradictions in experimental data related to reactivity or stability of this compound?

  • Methodological Answer : Contradictions (e.g., variable catalytic activity or decomposition rates) require systematic validation:

  • Replication : Repeat experiments under identical conditions (solvent purity, humidity control).
  • Peer Review : Cross-validate spectral interpretations with collaborators ( ).
  • Open Data Practices : Share raw datasets (e.g., crystallographic files, NMR spectra) via repositories to enable independent verification ( ).
  • Multi-technique Analysis : Combine kinetic studies (UV-Vis), mass spectrometry, and computational modeling to reconcile discrepancies .

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